

# A Comprehensive Technical Guide to Tanzawaic Acid E

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## Compound of Interest

Compound Name: *Tanzawaic acid E*

Cat. No.: B15593096

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and biological activities of **Tanzawaic acid E**, a polyketide natural product. The information is curated for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

## Chemical Structure and Properties

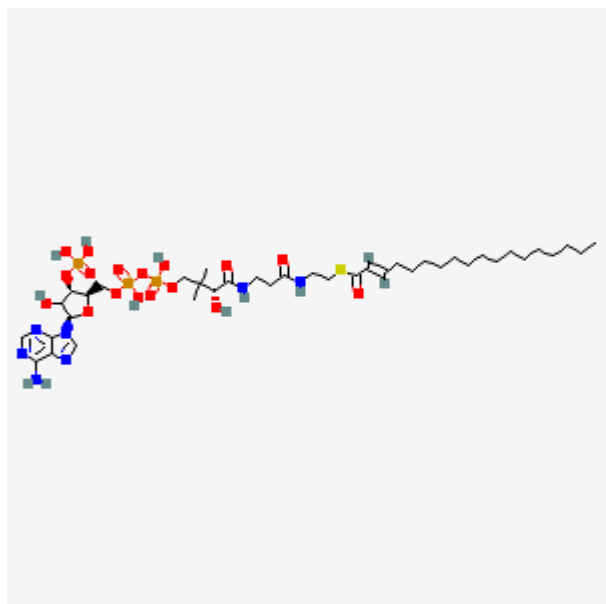
**Tanzawaic acid E** is a member of the tanzawaic acid family, a class of polyketides characterized by a substituted trans-decalin ring system linked to a pentadienoic acid side chain. These compounds are primarily isolated from various species of the fungus *Penicillium*, particularly *Penicillium steckii*[1][2].

The definitive stereochemistry of **Tanzawaic acid E** has been established through X-ray crystallography, confirming its absolute configuration.[3] The structure features a decalin core with multiple stereocenters and a conjugated dienoic acid moiety.

Molecular Formula: C<sub>18</sub>H<sub>26</sub>O<sub>3</sub>

Molecular Weight: 290.40 g/mol [4]

Structure of **Tanzawaic Acid E**:



Source: PubChem CID 53477850

## Quantitative Data

### Spectroscopic Data

The structural elucidation of **Tanzawaic acid E** was accomplished through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following tables summarize the reported  $^1\text{H}$  and  $^{13}\text{C}$  NMR data.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **Tanzawaic Acid E**

Position	Chemical Shift ( $\delta$ ) in CD <sub>3</sub> OD (ppm)	Multiplicity	Coupling Constant (J in Hz)
2	5.85	d	15.2
3	7.27	dd	15.2, 11.0
4	6.44	dd	15.2, 11.0
5	6.12	d	15.2
7	3.34	m	
8	1.65	m	
9ax	1.06	m	
9eq	2.16	m	
10	1.65	m	
11ax	1.33	m	
11eq	2.36	dd	14.9, 11.8
13	5.69	d	6.1
14	5.69	d	6.1
16 (CH <sub>3</sub> )	1.63	s	6.5
17 (CH <sub>3</sub> )	1.07	d	
18 (CH <sub>3</sub> )	1.13	d	

Data synthesized from related tanzawaic acid structures reported in literature.[3][5]

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **Tanzawaic Acid E**

Position	Chemical Shift ( $\delta$ ) in CD <sub>3</sub> OD (ppm)
1 (COOH)	170.9
2	122.0
3	145.9
4	128.5
5	144.8
6	41.4
7	49.8
8	36.7
9	41.4
10	36.7
11	49.8
12	41.4
13	127.0
14	142.9
15	142.9
16 (CH <sub>3</sub> )	19.1
17 (CH <sub>3</sub> )	23.1
18 (CH <sub>3</sub> )	24.2

Data synthesized from related tanzawaic acid structures reported in literature.[3][5]

## Biological Activity

**Tanzawaic acid E** has demonstrated antifungal properties. The following table summarizes its reported inhibitory activity.

Table 3: Antifungal Activity of **Tanzawaic Acid E**

Target Organism	Assay	Activity Metric	Value
Magnaporthe oryzae (rice blast fungus)	Inhibition of conidial germination	IC <sub>90</sub>	25 µg/mL

Source: Sandjo et al., 2014[5]

## Experimental Protocols

### Isolation and Purification of Tanzawaic Acid E

The following is a generalized protocol for the isolation of **Tanzawaic acid E** from *Penicillium* sp. cultures, based on methodologies reported in the literature.[2][5]

- Fungal Cultivation:
  - Inoculate a suitable liquid or solid medium (e.g., Czapek-Dox broth or rice medium) with a spore suspension of *Penicillium steckii*.
  - Incubate the culture under appropriate conditions (e.g., 25°C) for a specified period (e.g., 14-21 days) to allow for the production of secondary metabolites.
- Extraction:
  - Harvest the fungal biomass and the culture medium.
  - Extract the entire culture with an organic solvent such as ethyl acetate (EtOAc).
  - Concentrate the organic extract in vacuo to yield a crude extract.
- Chromatographic Purification:
  - Subject the crude extract to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate.
  - Collect fractions and monitor by thin-layer chromatography (TLC).

- Pool fractions containing compounds of interest.
- Further purify the relevant fractions using preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase such as a gradient of methanol and water to yield pure **Tanzawaic acid E**.
- Structure Elucidation:
  - Confirm the identity and structure of the isolated compound using spectroscopic techniques, including 1D and 2D NMR ( $^1\text{H}$ ,  $^{13}\text{C}$ , COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRMS).
  - For absolute stereochemistry determination, X-ray crystallography can be performed on a suitable crystal.

## Antifungal Bioassay (Inhibition of Conidial Germination)

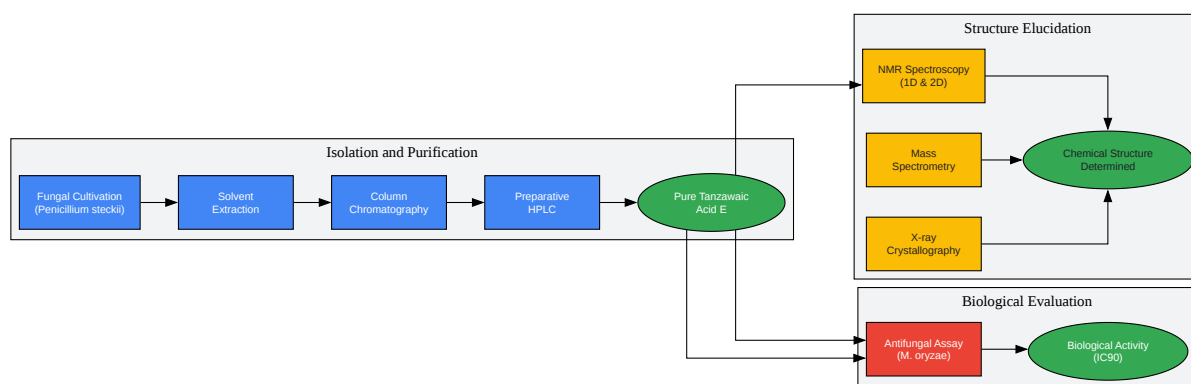
This protocol describes a method to assess the antifungal activity of **Tanzawaic acid E** against *Magnaporthe oryzae*.<sup>[5]</sup>

- Preparation of Spore Suspension:
  - Culture *Magnaporthe oryzae* on a suitable agar medium until sporulation.
  - Harvest conidia by flooding the plate with sterile distilled water and gently scraping the surface.
  - Filter the suspension through sterile cheesecloth to remove mycelial fragments.
  - Adjust the spore concentration to a desired density (e.g.,  $1 \times 10^5$  spores/mL) using a hemocytometer.
- Assay Setup:
  - Prepare a series of dilutions of **Tanzawaic acid E** in a suitable solvent (e.g., DMSO).
  - In a multi-well plate, add the spore suspension to a germination-inducing medium.

- Add the different concentrations of **Tanzawaic acid E** to the wells. Include a solvent control (DMSO without the compound) and a negative control (medium only).
- Incubate the plate under conditions conducive to germination (e.g., 28°C in the dark) for a specified time (e.g., 6-12 hours).
- Data Analysis:
  - After incubation, observe the spores under a microscope.
  - For each concentration, count the number of germinated and non-germinated spores in a random sample of at least 100 spores. A spore is considered germinated if the germ tube is at least the length of the spore.
  - Calculate the percentage of germination inhibition for each concentration relative to the solvent control.
  - Determine the IC<sub>90</sub> value, the concentration at which 90% of conidial germination is inhibited.

## Signaling Pathways and Workflows

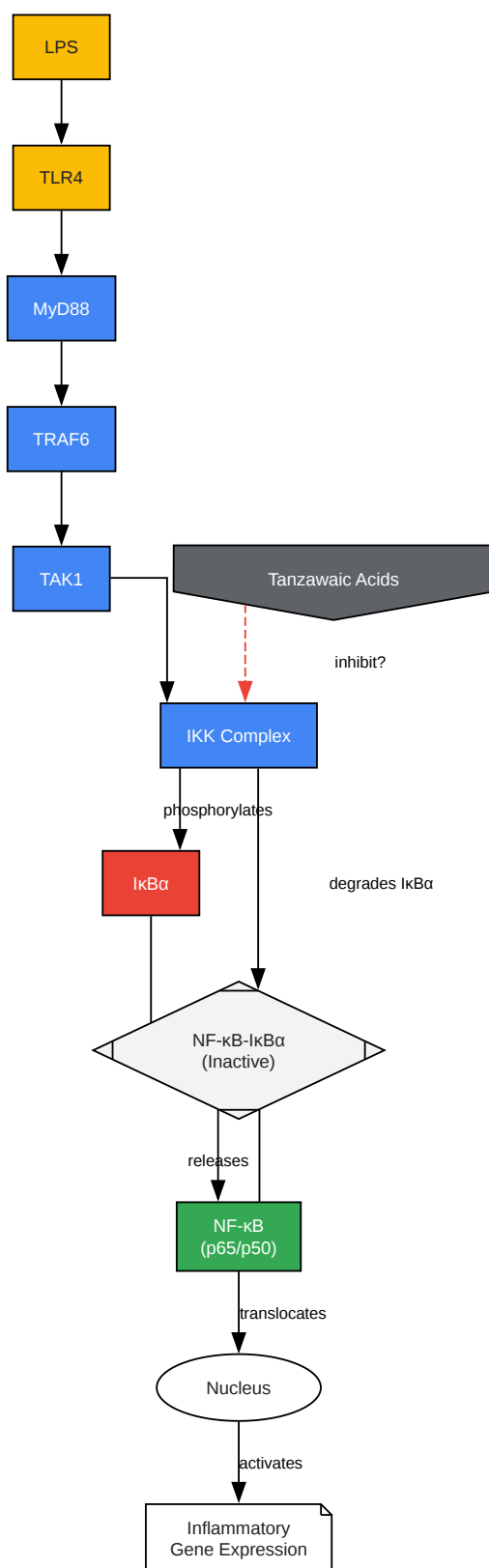
While specific signaling pathway studies for **Tanzawaic acid E** are limited, other tanzawaic acid derivatives have been shown to inhibit inflammatory pathways. For instance, certain derivatives inhibit the lipopolysaccharide (LPS)-induced activation of nuclear factor kappa-B (NF-κB)[6]. The following diagram illustrates a generalized workflow for the discovery of bioactive compounds like **Tanzawaic acid E** and a potential signaling pathway they may modulate.



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Caption: Experimental workflow for the isolation, characterization, and bioassay of **Tanzawaic acid E**.



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Caption: Potential inhibitory effect of Tanzawaic acids on the LPS-induced NF- $\kappa$ B signaling pathway.

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